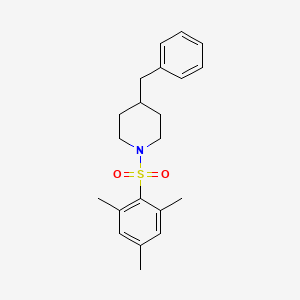

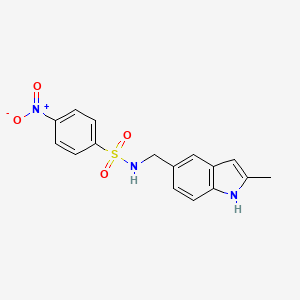

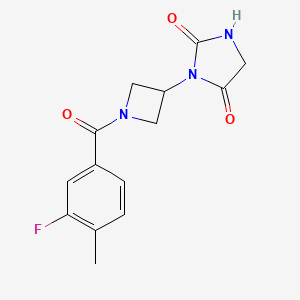

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline, is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The papers provided focus on the synthesis and chemical properties of related quinoline derivatives, which can offer insights into the synthesis and potential applications of the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions and the use of various catalysts and reagents. For instance, the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline involves a series of reactions including nitration, reduction, and cyclization steps . Similarly, the synthesis of 9,10-Dimethoxybenzo[6,7]-oxepino[3,4-b]quinolin-13(6H)-one derivatives is achieved through intramolecular Friedel-Crafts acylation reactions, showcasing the versatility of quinoline chemistry . These methods highlight the potential synthetic routes that could be adapted or modified for the synthesis of 6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further functionalized with various substituents. The papers describe the synthesis of compounds with different substituents on the quinoline nucleus, such as methoxy, chloro, and nitro groups . These modifications can significantly affect the chemical behavior and biological activity of the compounds. The structure of the compound of interest would likely exhibit similar reactivity patterns due to the presence of methoxy groups and a sulfonyl moiety.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, dehalogenation, and cyclization reactions . The reactivity of these compounds is influenced by the electronic effects of the substituents on the quinoline ring. For example, the presence of electron-donating methoxy groups can activate the ring towards electrophilic substitution reactions, while the sulfonyl group can confer additional reactivity due to its potential to act as an electrophile or leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are determined by their molecular structure. The presence of methoxy groups can increase the solubility of these compounds in organic solvents, while the nitrogen atom in the quinoline ring can participate in hydrogen bonding, affecting their boiling points and melting points . The electronic nature of the substituents can also influence the acidity and basicity of the quinoline nitrogen, which is an important consideration in the development of pharmaceuticals.

Scientific Research Applications

Kinase Inhibitory Activity

One of the primary research applications of derivatives closely related to "6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline" includes their role as potent inhibitors of Src kinase activity. These compounds have been optimized through structural modifications, leading to enhanced inhibitory effects on both Src kinase activity and Src-mediated cell proliferation. Such derivatives exhibit selective inhibition over non-Src family kinases, indicating potential therapeutic applications in cancer treatment due to their ability to inhibit tumor growth effectively in xenograft models (Boschelli et al., 2001).

Synthetic Methodologies

Research has also been conducted on the synthesis of related quinoline derivatives, demonstrating efficient routes for large-scale manufacturing. For example, a study presented a practical and scalable synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, highlighting the use of readily available starting materials and a series of reactions leading to high yields. This work underscores the importance of such compounds as intermediates in the development of pharmaceutically active compounds (Bänziger et al., 2000).

Bioactive Molecule Development

Derivatives of "6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline" have also been explored for their potential in developing bioactive molecules, such as specific fluorophores for Zn(II). These studies involve the synthesis and spectroscopic analysis of analogues, demonstrating their ability to form fluorescent complexes with Zn(II), which could be leveraged in biochemical assays and medical diagnostics (Kimber et al., 2003).

properties

IUPAC Name |

4-[6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6S/c1-27-15-4-6-16(7-5-15)31(25,26)21-14-23-18-13-20(29-3)19(28-2)12-17(18)22(21)24-8-10-30-11-9-24/h4-7,12-14H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVRDMCTWCXAOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B3010285.png)

![5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010292.png)

![Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate](/img/structure/B3010297.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3010299.png)

![2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3010301.png)

![N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide](/img/structure/B3010304.png)